molecular formula C14H18N2O2S B3963650 2-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide

2-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide

Cat. No.: B3963650
M. Wt: 278.37 g/mol
InChI Key: VFXPRXXTTBPVIT-UHFFFAOYSA-N
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Description

2-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide is a complex organic compound with a unique structure that includes a benzamide core, a tetrahydrofuran ring, and a thioamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core The benzamide is then reacted with a tetrahydrofuran derivative under specific conditions to introduce the tetrahydrofuran ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the thioamide linkage or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide involves its interaction with specific molecular targets. The thioamide linkage and tetrahydrofuran ring are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide: This compound is unique due to its specific structure and combination of functional groups.

    4-ethoxy-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide: A similar compound with an ethoxy group instead of a methyl group.

    N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide: Lacks the methyl group, which may affect its reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of a benzamide core, tetrahydrofuran ring, and thioamide linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-N-(oxolan-2-ylmethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-10-5-2-3-7-12(10)13(17)16-14(19)15-9-11-6-4-8-18-11/h2-3,5,7,11H,4,6,8-9H2,1H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXPRXXTTBPVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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